molecular formula C8H5F2NO B1359043 4,6-Difluorooxindole CAS No. 247564-57-4

4,6-Difluorooxindole

Cat. No.: B1359043
CAS No.: 247564-57-4
M. Wt: 169.13 g/mol
InChI Key: RVFYSTJIJULFHI-UHFFFAOYSA-N
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Description

4,6-Difluorooxindole is a synthetic organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It is a derivative of oxindole, where two fluorine atoms are substituted at the 4th and 6th positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of oxindole derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 4,6-Difluorooxindole may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like halogenation, cyclization, and purification to achieve the desired product with high purity . The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluorooxindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole-2-carboxylic acids, while reduction can produce dihydrooxindoles .

Comparison with Similar Compounds

Biological Activity

4,6-Difluorooxindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with fluorinated reagents. The introduction of fluorine atoms at the 4 and 6 positions is crucial as it influences the compound's biological properties, enhancing its interaction with biological targets.

2. Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-73.12CDK4 inhibition and apoptosis induction
MDA-MB-2315.07Cell cycle disturbance
SK-MEL-52.70Cytotoxic effects

The compound's mechanism involves the inhibition of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle progression. The interaction of this compound with CDK4 has been elucidated through molecular docking studies that reveal significant binding affinities and hydrogen bonding interactions with key amino acids in the enzyme's active site .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound exhibits strong inhibitory effects on various kinases, including CDK2 and FLT3, which are vital for cancer cell growth and survival .
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased markers of apoptosis in treated cells .
  • Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, this compound effectively halts the proliferation of cancer cells .

4. Case Studies and Research Findings

Several studies have focused on the anticancer properties of oxindole derivatives, including this compound:

  • Study on Breast Cancer : A study highlighted that compounds structurally similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 2.70 to 5.07 μM. This suggests that modifications to the oxindole scaffold can enhance its antitumor efficacy .
  • Kinase Inhibition : In another study, it was shown that this compound analogs exhibited remarkable inhibition percentages against CDK2 (87.71%) and FLT3 (92.59%), indicating their potential as dual inhibitors for therapeutic applications in leukemia and colon cancer .

5. Conclusion

The biological activity of this compound presents promising avenues for cancer therapy through its potent antitumor effects and mechanisms involving kinase inhibition and apoptosis induction. Further research is warranted to explore its full therapeutic potential and optimize its pharmacological properties.

Properties

IUPAC Name

4,6-difluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFYSTJIJULFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2F)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611946
Record name 4,6-Difluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247564-57-4
Record name 4,6-Difluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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